molecular formula C6H7NO2S B1326560 2-Ethylthiazole-4-carboxylic acid CAS No. 769124-05-2

2-Ethylthiazole-4-carboxylic acid

Cat. No. B1326560
M. Wt: 157.19 g/mol
InChI Key: NMBMFJUWTJAVBG-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-carboxylic acid is an organic compound with the CAS Number: 769124-05-2 . It has a molecular weight of 158.2 . The compound is also known by the synonym 2-ethyl-1,3-thiazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Ethylthiazole-4-carboxylic acid is 1S/C6H8NO2S/c1-2-5-7-4 (3-10-5)6 (8)9/h3,10H,2H2,1H3, (H,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethylthiazole-4-carboxylic acid is a solid at room temperature . The compound’s molecular weight is 158.2 .

Scientific Research Applications

  • Chemical Synthesis and Modification : A study by (Boy & Guernon, 2005) detailed the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy. This strategy is significant for the modification of thiazole derivatives, suggesting potential applications in various chemical syntheses.

  • Antimicrobial Applications : Research by (Desai, Bhatt & Joshi, 2019) investigated the antimicrobial properties of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. These compounds showed activity against several strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents.

  • Photophysical Properties : The study by (Amati et al., 2010) examined the photophysical properties of ethyl 2-arylthiazole-5-carboxylates. These compounds displayed fluorescence and were identified as singlet-oxygen sensitizers, suggesting applications in photochemistry and material sciences.

  • Fluorescent Probing : Research by (Wang et al., 2017) developed a fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols. This probe can be applied in bioimaging and has potential in analytical chemistry and diagnostics.

  • Antitumor Activity : The work by (El-Subbagh, Abadi & Lehmann, 1999) described the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs with in vitro antitumor activity. This suggests their potential in cancer research and drug development.

  • Analytical Chemistry : A study by (Giebułtowicz et al., 2016) focused on the development of an LC-MS/MS method for analyzing 2-aminothiazoline-4-carboxylic acid in post-mortem blood, demonstrating its use in forensic science and toxicology.

  • Polymer Synthesis : The research by (Kricheldorf & Thomsen, 1992) investigated the synthesis of thermotropic polyesters using 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, indicating potential applications in the field of polymer chemistry.

Safety And Hazards

The safety information for 2-Ethylthiazole-4-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBMFJUWTJAVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649164
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylthiazole-4-carboxylic acid

CAS RN

769124-05-2
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide (1.405 g, 58.68 mmol) in water (13.75 mL) was sonicated for 10 min before being added to a stirred mixture of ethyl 2-ethylthiazole-4-carboxylate (2.78 g, 15.01 mmol) in THF (55 mL). The reaction was stirred art RT overnight. The solution was diluted with water and extracted with EtOAc (×3). The organic extracts were discarded. The aqueous was acidified with 2M HCl and extracted with EtOAc (×3). The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo to give the sub-title compound as a brown oil which solidified on standing to give a waxy solid. Yield: 1.02 g
Quantity
1.405 g
Type
reactant
Reaction Step One
Name
Quantity
13.75 mL
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Akita, T Sasaki, K Kato, Y Suzuki, K Kondo… - Tetrahedron, 2004 - Elsevier
Palladium-catalyzed cyclization-methoxycarbonylation of (2R,3S)-3-methylpent-4-yne-1,2-diol () derived from (2R,3S)-epoxybutanoate followed by methylation gave the tetrahydro-2-…
Number of citations: 22 www.sciencedirect.com

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